molecular formula C15H30O3Si B1593005 Ethyl 4-((tert-butyldimethylsilyl)oxy)cyclohexanecarboxylate CAS No. 676560-15-9

Ethyl 4-((tert-butyldimethylsilyl)oxy)cyclohexanecarboxylate

Cat. No.: B1593005
CAS No.: 676560-15-9
M. Wt: 286.48 g/mol
InChI Key: VFEJEBVELPDVHI-UHFFFAOYSA-N
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Description

Ethyl 4-((tert-butyldimethylsilyl)oxy)cyclohexanecarboxylate is an organic compound with the molecular formula C₁₅H₃₀O₃Si and a molecular weight of 286.49 g/mol . This compound is characterized by the presence of a cyclohexane ring substituted with an ethyl ester group and a tert-butyldimethylsilyl ether group. It is commonly used in organic synthesis due to its stability and reactivity.

Scientific Research Applications

Ethyl 4-((tert-butyldimethylsilyl)oxy)cyclohexanecarboxylate is widely used in scientific research due to its versatility:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, particularly in the protection and deprotection of hydroxyl groups.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.

    Medicine: It is involved in the development of drug candidates and the study of metabolic pathways.

    Industry: The compound is used in the production of fine chemicals and advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((tert-butyldimethylsilyl)oxy)cyclohexanecarboxylate typically involves the protection of a hydroxyl group on a cyclohexane derivative using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to form the tert-butyldimethylsilyl ether. This intermediate is then esterified with ethyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to enhance efficiency and scalability. These systems allow for continuous production under controlled conditions, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((tert-butyldimethylsilyl)oxy)cyclohexanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Ethyl 4-((tert-butyldimethylsilyl)oxy)cyclohexanecarboxylate primarily involves its role as a protecting group in organic synthesis. The tert-butyldimethylsilyl group protects hydroxyl groups from unwanted reactions, allowing selective transformations to occur at other sites in the molecule. The protection is reversible, enabling the recovery of the original hydroxyl group under mild conditions using fluoride ions .

Comparison with Similar Compounds

Ethyl 4-((tert-butyldimethylsilyl)oxy)cyclohexanecarboxylate can be compared with other silyl-protected compounds such as:

The uniqueness of this compound lies in its balance of steric protection and ease of removal, making it a preferred choice in many synthetic applications.

Properties

IUPAC Name

ethyl 4-[tert-butyl(dimethyl)silyl]oxycyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O3Si/c1-7-17-14(16)12-8-10-13(11-9-12)18-19(5,6)15(2,3)4/h12-13H,7-11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEJEBVELPDVHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20630964, DTXSID301143072, DTXSID301146907
Record name Ethyl 4-{[tert-butyl(dimethyl)silyl]oxy}cyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301143072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl cis-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301146907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676560-15-9, 158009-09-7, 158009-08-6
Record name Ethyl 4-{[tert-butyl(dimethyl)silyl]oxy}cyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301143072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl cis-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301146907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl 4-hydroxycyclohexanecarboxylate (3.44 g, 20.0 mmol) was dissolved in DMF (7 mL), and imidazole (3.40 g, 50.0 mmol) and tert-butyldimethylsilyl chloride (3.62 g, 24 mmol) were added thereto, followed by stirring overnight at room temperature. Water was added to the reaction mixture, followed by extraction with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate, and then the solvent was distilled away under reduced pressure. The resulting residue was purified through silica gel column chromatography (hexane:ethyl acetate=10:1) to afford ethyl 4-(tert-butyldimethylsilyloxy)cyclohexane-carboxylate (5.73 g, 100%).
Quantity
3.44 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two
Quantity
3.62 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 4-hydroxy-cyclohexanecarboxylic acid ethyl ester (10.32 g, 59.92 mmol) in dimethylformamide (50 mL) was added imidazole (8.16 g, 119.8 mmol), followed by tert-butyldimethylsilyl chloride (9.94 g, 65.9 mmol). The resulting mixture was stirred at room temperature for 16 hours. Diethyl ether was added (150 mL), and the mixture was washed with 1M HCl (150 mL). The aqueous layer was extracted with diethyl ether (150 mL). The combined organic layers were washed with 1M HCl (100 mL) and saturated sodium chloride solution (100 mL), dried over magnesium sulfate, filtered and concentrated to afford a clear oil. MS (CI) m/z 287 (M+1)+
Quantity
10.32 g
Type
reactant
Reaction Step One
Quantity
8.16 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
9.94 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 4-hydroxycyclohexanecarboxylic acid ethyl ester as a mixture of cis and trans isomers (8.7 g, 50.51 mmol) in THF (300 mL) at 0° C. was added imidazole (4.8 g, 70.72 mmol), DMAP (20 mol %, 1.23 g, 10.10 mmol,) and tert-butyl dimethylchlorosilane (9.1 g, 60.61 mmol). The reaction mixture was warmed to room temperature, stirred overnight, and diluted with ethyl acetate and saturated aqueous ammonium chloride. The aqueous layer was extracted with ethyl acetate and the combined organic layers were washed with brine and dried over sodium sulfate. Solvent was removed and the crude oil was filtered through silica gel and solvent removed to give 4-(tert-butyldimethylsilanyloxy)cyclohexanecarboxylic acid ethyl ester (11.1 g, 77%) as a mixture of diastereomers.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
9.1 g
Type
reactant
Reaction Step Two
Name
Quantity
1.23 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
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0 (± 1) mol
Type
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-((tert-butyldimethylsilyl)oxy)cyclohexanecarboxylate
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Ethyl 4-((tert-butyldimethylsilyl)oxy)cyclohexanecarboxylate

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